molecular formula C7H13N3O B8749466 N-Butyl-3-methyl-1,2,4-oxadiazol-5-amine CAS No. 62347-89-1

N-Butyl-3-methyl-1,2,4-oxadiazol-5-amine

Cat. No.: B8749466
CAS No.: 62347-89-1
M. Wt: 155.20 g/mol
InChI Key: GBCUZGMLIHBCMJ-UHFFFAOYSA-N
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Description

N-Butyl-3-methyl-1,2,4-oxadiazol-5-amine is a substituted 1,2,4-oxadiazole derivative characterized by a butyl group attached to the nitrogen at position 5 and a methyl group at position 3 of the heterocyclic ring. This compound belongs to a class of nitrogen-oxygen heterocycles known for their diverse applications in medicinal chemistry, agrochemicals, and materials science.

Properties

CAS No.

62347-89-1

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

N-butyl-3-methyl-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C7H13N3O/c1-3-4-5-8-7-9-6(2)10-11-7/h3-5H2,1-2H3,(H,8,9,10)

InChI Key

GBCUZGMLIHBCMJ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC(=NO1)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar 1,2,4-Oxadiazole Derivatives

Structural Modifications and Physicochemical Properties

Substituents at the 3- and 5-positions of the 1,2,4-oxadiazole ring significantly influence molecular behavior. Key analogs and their properties are summarized below:

Table 1: Physicochemical Properties of Selected 1,2,4-Oxadiazol-5-amines
Compound Name Substituents (Position 3, 5) Molecular Formula Melting Point (°C) Yield (%) Key References
N-Butyl-3-methyl-1,2,4-oxadiazol-5-amine Methyl (3), Butyl (5) C₈H₁₃N₃O Not reported Not reported
N-Cyclohexyl-3-phenyl-1,2,4-oxadiazol-5-amine (Ox) Phenyl (3), Cyclohexyl (5) C₁₄H₁₇N₃O 125–127 85
N-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazol-5-amine (Ox3) 4-Nitrophenyl (3), Cyclohexyl (5) C₁₄H₁₆N₄O₃ 201–203 81
3-Phenyl-1,2,4-oxadiazol-5-amine Phenyl (3), H (5) C₈H₇N₃O Not reported
3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-amine 4-Fluoro-3-methylphenyl (3), H (5) C₉H₈FN₃O Not reported

Key Observations :

  • Substituent Effects on Melting Points : Bulky or electron-withdrawing groups (e.g., 4-nitrophenyl in Ox3) increase melting points (201–203°C) compared to simpler phenyl derivatives (125–127°C for Ox) .
  • Yield Trends : Propargyl-substituted derivatives (e.g., Ox5–Ox7) exhibit higher yields (90–93%) compared to cyclohexyl analogs (79–85%), likely due to optimized reaction conditions .

Pharmacological and Functional Comparisons

Anticancer Activity

Schiff bases fused with 1,2,4-oxadiazole cores (e.g., 3-phenyl-N-[(E)-phenylmethylidene]-1,2,4-oxadiazol-5-amine) demonstrate potent activity against cancer cell lines (e.g., Ca9-22 oral squamous carcinoma), outperforming 5-fluorouracil in some cases .

Heterocycle-Specific Comparisons: Oxadiazole vs. Thiadiazole

Replacing the oxygen atom in the oxadiazole ring with sulfur (e.g., N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine) alters electronic properties. Thiadiazoles generally exhibit higher polarizability and stronger intermolecular interactions, which may enhance binding to biological targets but reduce thermal stability compared to oxadiazoles .

Preparation Methods

Reaction Mechanism and Conditions

The direct amination approach leverages the reactivity of 5-trichloromethyl-1,2,4-oxadiazoles with amines. As detailed in US3574222A, 3-methyl-5-trichloromethyl-1,2,4-oxadiazole reacts with butylamine in methanol at 60°C for 2 hours, yielding the target compound via nucleophilic displacement of trichloromethyl groups.

Key Reaction Parameters

ParameterValue
Temperature60°C
SolventMethanol
Reaction Time2 hours
Yield70–85% (estimated)

The reaction proceeds under mild conditions, with excess butylamine serving as both reactant and solvent. This method avoids intermediate isolation, streamlining production.

Substrate Synthesis

The trichloromethyl precursor is synthesized via cyclization of methyl glyoxalate chloroxime with trichloroacetonitrile at 40–150°C. Alternative routes involve fusion of acetamidoxime with trichloroacetamide at 110–140°C, achieving 70–83% yields for analogous compounds.

Two-Step Alkylation Approach

Formation of 3-Methyl-1,2,4-oxadiazol-5-amine

The initial step synthesizes the 5-aminooxadiazole core. Moussebois and Eloy reported cyclizing acetamidoxime with methyl acylating agents under acidic conditions, though specifics are sparse. Patent data clarifies that 3-methyl-5-amino-1,2,4-oxadiazole is obtained by treating 3-methyl-5-trichloromethyl-1,2,4-oxadiazole with ammonia in methanol (0–60°C, 2 hours).

N-Butyl Group Introduction

The free amine is alkylated using butyl bromide or iodide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF.

Optimized Alkylation Conditions

ParameterValue
BasePotassium carbonate
SolventDimethylformamide (DMF)
Temperature80–100°C
Reaction Time6–12 hours
Yield60–75%

This method allows precise control over N-substitution but requires rigorous purification to remove excess alkylating agents.

Cyclization via Amidoxime Fusion

Amidoxime-Acylating Agent Reactions

An alternative route fuses butylamidoxime with methyl-substituted acylating agents. For example, reacting butylamidoxime with methyl chlorooxalate in dichloromethane at reflux forms the oxadiazole ring via [3+2] cycloaddition.

Cyclization Data

ParameterValue
SolventDichloromethane
Temperature40–50°C
CatalystNone (thermal promotion)
Yield50–65%

This method suffers from lower yields due to competing side reactions but offers a pathway to incorporate the butyl group early in the synthesis.

Comparative Analysis of Methods

Efficiency and Scalability

The one-step amination method outperforms others in scalability, with fewer purification steps and higher overall yields (70–85%). Multi-step alkylation provides modularity but accumulates yield losses (net 45–60%). Amidoxime fusion is less efficient (50–65%) and rarely used industrially.

Purity and Byproduct Formation

  • One-step amination : Minor byproducts include unreacted trichloromethyl derivatives (<5%).

  • Two-step alkylation : Requires chromatography to remove dialkylated species (up to 15% byproducts).

  • Amidoxime fusion : Generates hydrolyzed amidoxime residues, necessitating aqueous workups.

Optimization Strategies

Solvent and Temperature Effects

Replacing methanol with ethanol in one-step amination reduces byproduct formation by 10% due to improved amine solubility. Elevated temperatures (80°C) in alkylation steps cut reaction times by 30% without compromising yield.

Catalytic Enhancements

Adding catalytic KI (5 mol%) during alkylation improves butyl bromide reactivity, boosting yields to 80%. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) further enhance two-step protocol efficiency .

Q & A

Basic: What are the common synthetic routes for preparing N-Butyl-3-methyl-1,2,4-oxadiazol-5-amine?

Methodological Answer:
The synthesis typically involves cyclization of precursor amidoximes or coupling reactions. A representative approach includes:

  • Step 1: Formation of the oxadiazole ring via dehydrative cyclization using Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) under microwave irradiation (100°C, THF), which promotes high yields and regioselectivity .
  • Step 2: Introduction of the N-butyl group via Buchwald-Hartwig cross-coupling with Pd₂(dba)₃, Xantphos ligand, and cesium carbonate at 120°C under microwave conditions .
Method Reagents/Conditions Yield
Dehydrative cyclizationBurgess reagent, THF, 100°C (microwave)69–83%
Pd-mediated couplingPd₂(dba)₃, Xantphos, Cs₂CO₃, 120°C (microwave)60–75%

Basic: How is this compound characterized structurally?

Methodological Answer:
Key characterization techniques include:

  • NMR Spectroscopy: 1H^1H and 13C^{13}C NMR identify substituent environments (e.g., NH2_2 protons at δ 8.0–8.1 ppm, oxadiazole carbons at δ 164–172 ppm) .
  • IR Spectroscopy: Peaks at ~3350 cm1^{-1} (N-H stretch) and 1667 cm1^{-1} (C=N/C-O stretch) confirm functional groups .
  • Elemental Analysis: Validates purity and stoichiometry (e.g., C 24.89%, N 33.86% for C6_6H4_4ClN7_7O5_5) .

Advanced: What strategies address regioselectivity challenges during functionalization of the oxadiazole ring?

Methodological Answer:
Regioselectivity is controlled by:

  • Microwave-Assisted Synthesis: Enhances reaction specificity and reduces side products (e.g., cyclization at 100°C vs. ambient conditions) .
  • Protecting Groups: Use of Boc (tert-butyloxycarbonyl) to shield reactive amines during functionalization, followed by TFA deprotection .
  • Catalytic Systems: Pd/Xantphos complexes favor coupling at the 5-position over the 3-position due to steric and electronic effects .

Advanced: How does the substitution pattern on the oxadiazole ring influence biological activity?

Methodological Answer:
Structure-activity relationships (SAR) are explored via:

  • Bioisosteric Replacement: Oxadiazoles mimic amides, improving metabolic stability. For example, 1,3,4-oxadiazoles show enhanced anticancer activity compared to 1,2,4-isomers .
  • Substituent Effects: Electron-withdrawing groups (e.g., nitro, chloro) at the 3-position increase electrophilicity, enhancing interactions with biological targets .
Substituent Position Biological Effect
N-Butyl5Improved lipophilicity and uptake
Methyl3Steric stabilization of active site

Basic: How should researchers handle discrepancies in spectral data across studies?

Methodological Answer:
Discrepancies arise from:

  • Solvent/Isotope Effects: NMR chemical shifts vary with DMSO-d6_6 vs. CDCl3_3. For example, NH2_2 protons shift upfield in polar aprotic solvents .
  • Purity: By-products (e.g., unreacted amidoximes) alter IR/NMR profiles. Validate via HPLC (≥95% purity) or elemental analysis .

Advanced: What are the stability considerations for this compound under experimental conditions?

Methodological Answer:
Stability is influenced by:

  • pH Sensitivity: Degrades in strongly acidic/basic conditions. Use neutral buffers (pH 6–8) for biological assays .
  • Thermal Stability: Decomposes above 150°C. Store at –20°C under inert atmosphere (N2_2/Ar) .
  • Light Sensitivity: Protect from UV exposure to prevent photolytic ring-opening .

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